An In-depth Technical Guide to Benalaxyl-M: Chemical Structure, Properties, and Experimental Protocols
An In-depth Technical Guide to Benalaxyl-M: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benalaxyl-M, a systemic fungicide belonging to the acylalanine class. This document details its chemical structure, physicochemical properties, mechanism of action, fungicidal spectrum, and provides generalized experimental protocols for its synthesis, analysis, and efficacy evaluation.
Chemical Identity and Physicochemical Properties
Benalaxyl-M is the more biologically active R-enantiomer of the racemic mixture benalaxyl (B1667974).[1][2] It is a systemic fungicide with protective, curative, and eradicant properties.[1]
Chemical Structure:
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IUPAC Name: methyl (2R)-2-(2,6-dimethyl-N-(2-phenylacetyl)anilino)propanoate[3]
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CAS Number: 98243-83-5[3]
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Molecular Formula: C₂₀H₂₃NO₃[3]
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Molecular Weight: 325.4 g/mol [3]
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Synonyms: Kiralaxyl, D-Benalaxyl, (-)-R-Benalaxyl[4]
The quantitative physicochemical properties of Benalaxyl-M are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Physical State | Colorless solid | [2] |
| Melting Point | 76.8 °C (for technical grade benalaxyl) | [5] |
| Boiling Point | 468.8 °C at 760 mmHg (estimated) | [4] |
| Density | 1.131 - 1.181 g/cm³ at 20 °C | [4][5] |
| Vapor Pressure | 5.72 x 10⁻⁴ Pa at 20 °C (extrapolated for benalaxyl) | [5] |
| Water Solubility | Moderately soluble; 37 mg/L at 25 °C | [1][6] |
| Octanol-Water Partition Coefficient (log Kow) | 3.54 (for benalaxyl) | [2] |
| Henry's Law Constant | Data not readily available |
Mechanism of Action: Inhibition of RNA Polymerase I
The primary mode of action of Benalaxyl-M is the specific inhibition of nucleic acid synthesis in susceptible Oomycete fungi.[1] It achieves this by disrupting the function of RNA polymerase I, the enzyme responsible for the transcription of ribosomal RNA (rRNA) genes.[1][7] This targeted action halts the production of ribosomes, the cellular machinery for protein synthesis, ultimately leading to the cessation of fungal growth and cell death.[7][8] The specificity of Benalaxyl-M towards Oomycetes is attributed to subtle structural differences in their RNA polymerase I enzyme compared to other eukaryotes.[7]
Fungicidal Spectrum
Benalaxyl-M is highly effective against a range of Oomycete pathogens, which cause significant diseases in various crops.[2][9] Its systemic nature allows for rapid absorption and translocation within the plant, providing both protective and curative action.[1][7]
Key targeted pathogens include:
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Late Blight (Phytophthora infestans) in potatoes and tomatoes[1][2]
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Blue Mold (Peronospora tabacina) in tobacco[2]
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Grey Mold (Botrytis cinerea)[1]
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Various Pythium species causing damping-off[10]
Experimental Protocols
This section provides detailed, generalized methodologies for the synthesis, analytical determination, and efficacy evaluation of Benalaxyl-M. These protocols are intended for a research audience and may require optimization for specific laboratory conditions and applications.
Synthesis of Benalaxyl-M
The commercial production of Benalaxyl-M typically involves asymmetric synthesis or the chiral resolution of racemic benalaxyl to isolate the active R-enantiomer.[1] A common laboratory-scale synthesis approach involves the reaction of (R)-2-aminopropanoic acid methyl ester with 2,6-dimethylaniline (B139824), followed by acylation with phenylacetyl chloride.
Generalized Laboratory Synthesis Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (R)-2-aminopropanoic acid methyl ester and 2,6-dimethylaniline in a suitable aprotic solvent (e.g., toluene).
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Condensation: Heat the mixture to reflux for several hours to facilitate the condensation reaction, forming the intermediate N-(2,6-dimethylphenyl)-D-alanine methyl ester. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Acylation: After cooling the reaction mixture to room temperature, slowly add a solution of phenylacetyl chloride in the same solvent. The reaction is typically carried out in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct.
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Work-up: After the reaction is complete, quench the mixture with water and separate the organic layer. Wash the organic layer sequentially with dilute acid, water, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient).
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Characterization: Confirm the identity and purity of the synthesized Benalaxyl-M using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
References
- 1. Benalaxyl-M (Ref: IR 6141) [sitem.herts.ac.uk]
- 2. Benalaxyl (Ref: M 9834) [sitem.herts.ac.uk]
- 3. Benalaxyl-M | C20H23NO3 | CID 176648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. fao.org [fao.org]
- 6. Benalaxyl | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. What are RNA polymerase I inhibitors and how do they work? [synapse.patsnap.com]
- 9. Systemic Fungicides and the Control of Oomycetes | Annual Reviews [annualreviews.org]
- 10. researchgate.net [researchgate.net]
